molecular formula C23H38O3 B093467 4-Hexadecyloxybenzoic acid CAS No. 15872-48-7

4-Hexadecyloxybenzoic acid

Cat. No. B093467
CAS RN: 15872-48-7
M. Wt: 362.5 g/mol
InChI Key: GAQCVRTXIAGNEM-UHFFFAOYSA-N
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Description

4-Hexadecyloxybenzoic acid is a compound that is structurally related to 4-hydroxybenzoic acid, a well-known intermediate for various value-added bioproducts with applications in food, cosmetics, pharmacy, and other industries . The compound of interest, 4-hexadecyloxybenzoic acid, is a derivative of 4-hydroxybenzoic acid with a hexadecyloxy substituent, which may influence its physical properties and potential applications, particularly in the field of liquid crystals .

Synthesis Analysis

The synthesis of compounds related to 4-hexadecyloxybenzoic acid often involves esterification or other coupling reactions. For instance, 4-hexadecyloxyphenyl-4-carboxybenzoate, a compound with a similar structure, is synthesized and characterized by polarized light microscopy and differential scanning calorimetry, indicating the formation of linear dimer molecules in solid and liquid phases . Although the exact synthesis of 4-hexadecyloxybenzoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-hexadecyloxybenzoic acid has been studied using various techniques. For example, the single crystal X-ray structure of methyl 4-hydroxybenzoate, a simpler ester of 4-hydroxybenzoic acid, has been determined, revealing extensive intermolecular hydrogen bonding . Additionally, the molecular order of 4-hexyloxybenzoic acid, another homologue, has been investigated using high-resolution NMR studies, providing insights into the chemical shift anisotropy tensors and orientational order parameters in different phases .

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxybenzoic acid derivatives is often explored in the context of forming polymers or co-crystals. For instance, copoly(ester imide)s of 4-hydroxybenzoic acid have been synthesized by thermal condensation, demonstrating phase transitions and chain packing variations . Co-crystals involving 4-hydroxybenzoic acid also exhibit synthon polymorphism and pseudopolymorphism, which are relevant to the understanding of molecular interactions and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hexadecyloxybenzoic acid can be deduced from studies on similar compounds. For example, the thermal characterization of 4-hexadecyloxyphenyl-4-carboxybenzoate suggests high transition temperatures and the importance of polarizability in stabilizing intermolecular packing . The determination of the 13C chemical shift anisotropy tensors for 4-hexyloxybenzoic acid provides valuable information on the molecular order and dynamics of similar mesogens in their nematic phases .

Scientific Research Applications

  • Self-Assembly Studies : 4-Hexadecyloxybenzoic acid has been studied for its ability to form well-ordered assemblies with different arrangements. This is attributed to the number of substituted alkyl chains on its periphery, showing its potential in the study of molecular self-assembly (Wu et al., 2002).

  • Liquid Crystal Research : It has been used in the exploration of liquid crystalline compounds and their binary mixtures. This research is significant in understanding the phase behavior and molecular interactions in liquid crystals, which have applications in display technologies and other fields (Saad, 1998).

  • Rheological Behavior : The rheological properties of 4-Hexadecyloxybenzoic acid in various mesophases have been studied, providing insights into its flow properties and applications in material science (Ilyin & Konstantinov, 2015).

  • Stem Cell Labeling : It has been utilized in a method for stem cell labeling with fluorine 18, offering potential applications in medical imaging and research (Ma et al., 2005).

  • 4-Hydroxybenzoic Acid Derivatives : Research has also focused on 4-Hydroxybenzoic acid, a related compound, in various applications including cosmetics, pharmacy, and as a platform intermediate for value-added bioproducts (Wang et al., 2018).

  • NMR Studies : Detailed NMR studies of 4-Hexyloxybenzoic acid, a similar compound, have been conducted to understand molecular order and dynamics in liquid crystalline phases, which could be relevant for 4-Hexadecyloxybenzoic acid as well (Lobo et al., 2012).

Future Directions

4-Hexadecyloxybenzoic acid has been studied for its potential use in liquid crystalline shape memory polyurethane composites . These composites demonstrate a two-step modulus change upon heating, releasing a triple-shape memory effect . This makes them ideal candidates for smart sensors, smart labels, and other applications .

properties

IUPAC Name

4-hexadecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26-22-18-16-21(17-19-22)23(24)25/h16-19H,2-15,20H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQCVRTXIAGNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293466
Record name 4-Hexadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexadecyloxybenzoic acid

CAS RN

15872-48-7
Record name 15872-48-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hexadecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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